molecular formula C15H16ClN3O3S B6498894 ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate CAS No. 946314-25-6

ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B6498894
CAS No.: 946314-25-6
M. Wt: 353.8 g/mol
InChI Key: MUGOMBIUCDOUGK-UHFFFAOYSA-N
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Description

Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C15H16ClN3O3S and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0600902 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H21ClN2O2S
  • Molecular Weight : 364.89 g/mol

Synthesis

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of appropriate thiazole precursors with carbamates. This process can yield compounds with varied biological activities depending on the substituents involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study demonstrated that certain thiazole compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) strains. The following table summarizes the antimicrobial activity of various thiazole derivatives:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
3hMRSA8 µg/mL
3jVRE16 µg/mL
7Candida auris32 µg/mL

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated. In vitro studies have shown that certain compounds exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The following results were observed:

  • Caco-2 Cells : The compound demonstrated a significant reduction in cell viability (39.8% at 100 µM concentration).
  • A549 Cells : Minimal activity was noted, indicating a potential selectivity for colon cancer cells.

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly affect biological activity, suggesting avenues for further optimization.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication reported on the synthesis and evaluation of various thiazole derivatives against resistant bacterial strains. This compound was included in this study and showed promising results against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In a comparative study involving multiple thiazole derivatives, this compound exhibited notable anticancer activity specifically against Caco-2 cells, reinforcing its potential as a selective chemotherapeutic agent.

Properties

IUPAC Name

ethyl N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGOMBIUCDOUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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